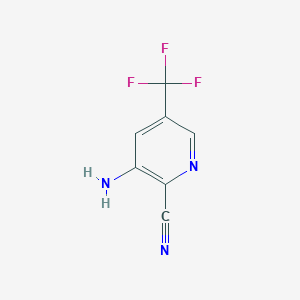

3-Amino-5-(trifluoromethyl)picolinonitrile

Descripción

Overview of Picolinonitrile Derivatives in Contemporary Chemical Research

Picolinonitrile, or 2-cyanopyridine, and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in organic and medicinal chemistry. nih.govmdpi.com The pyridine (B92270) ring is a fundamental scaffold found in numerous natural products and synthetic molecules, and it is the second most common heterocycle in drugs approved by the U.S. Food and Drug Administration. mdpi.com The introduction of a nitrile (cyano) group to the pyridine ring, forming picolinonitrile, creates a versatile chemical intermediate.

These derivatives serve as crucial building blocks in the synthesis of more complex molecules, particularly those with pharmaceutical applications. mdpi.comgoogle.com The nitrile group can undergo a variety of chemical transformations, while the pyridine nitrogen offers a site for modulating the electronic properties and solubility of the molecule. Researchers utilize picolinonitrile derivatives to construct novel compounds for drug discovery and materials science. researchgate.net

Significance of Trifluoromethylation in Organic and Medicinal Chemistry

The introduction of a trifluoromethyl (-CF3) group into organic molecules, a process known as trifluoromethylation, is a widely used strategy in drug design to enhance the properties of a lead compound. mdpi.comwikipedia.org The -CF3 group is a bioisostere for methyl and chloro groups, meaning it has a similar size but different electronic properties, allowing chemists to fine-tune a molecule's characteristics. mdpi.comwikipedia.org Its strong electron-withdrawing nature, high electronegativity, and metabolic stability make it a valuable functional group in medicinal chemistry. mdpi.commdpi.com

The presence of a trifluoromethyl group significantly alters a molecule's physicochemical profile, which is critical for its behavior in biological systems. mdpi.com It generally increases lipophilicity (the ability to dissolve in fats and lipids), which can improve a drug's ability to cross cell membranes. mdpi.comresearchgate.net The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by enzymes in the body. mdpi.com This enhanced metabolic stability can lead to a longer drug half-life. mdpi.com These modifications can collectively improve a compound's bioavailability, meaning a higher proportion of the substance enters circulation and has an active effect. researchgate.netwechemglobal.com

| Physicochemical Property | Impact of Trifluoromethyl (-CF3) Group | Underlying Reason |

|---|---|---|

| Lipophilicity | Increases | The fluorine atoms increase the molecule's nonpolar surface area, enhancing its affinity for lipid environments. mdpi.com |

| Metabolic Stability | Increases | The high bond dissociation energy of the C–F bond makes it resistant to enzymatic cleavage (oxidation). mdpi.com |

| Bioavailability | Can Improve | Enhanced lipophilicity and metabolic stability often lead to better absorption and a longer duration of action. researchgate.net |

| Acidity/Basicity | Lowers Basicity of Nearby Groups | The strong electron-withdrawing nature of the -CF3 group reduces electron density on adjacent atoms. wikipedia.org |

The electronic effects of the trifluoromethyl group can profoundly influence how a molecule interacts with its biological target, such as a protein or enzyme. Its strong electron-withdrawing nature can alter the electron distribution in an aromatic ring, which can enhance binding interactions like hydrogen bonding and electrostatic interactions. mdpi.comacs.org This can lead to increased binding affinity and selectivity for the target. mdpi.com By replacing a metabolically vulnerable methyl group with a stable trifluoromethyl group, chemists can block a "metabolic hotspot," preventing the drug from being inactivated too quickly and thereby enhancing its therapeutic effect. mdpi.com

Historical Context and Emergence of 3-Amino-5-(trifluoromethyl)picolinonitrile

The compound this compound is a relatively recent addition to the catalogue of specialized chemical reagents. Its structure combines the features of a picolinonitrile core with two key functional groups: an amino group (-NH2) and a trifluoromethyl (-CF3) group. This specific arrangement makes it a potentially valuable intermediate for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical sectors. chemicalbook.comguidechem.com

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 573762-62-6 |

| Molecular Formula | C7H4F3N3 |

| Molecular Weight | 187.12 g/mol |

The first synthesis and characterization of this compound were reported in 2009. smolecule.com While multiple specific pathways may exist, a common and documented method for its synthesis involves the reduction of a nitro-group precursor. chemicalbook.comechemi.comchemicalbook.com The synthesis generally proceeds as follows:

Starting Material : 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine.

Reagents : The reaction typically uses a reducing agent such as powdered iron in a solvent mixture of ethyl acetate (B1210297) and acetic acid. chemicalbook.comchemicalbook.com

Process : The starting material is heated with the iron powder. The iron reduces the nitro group (-NO2) on the pyridine ring to an amino group (-NH2), yielding the final product, this compound. echemi.comchemicalbook.com

Purification : After the reaction is complete, the solid iron particles are filtered out, and the final compound is purified, often through column chromatography. echemi.comchemicalbook.com

This transformation is a standard method in organic chemistry for converting aromatic nitro compounds into anilines and their heterocyclic analogues.

Scope of the Research Outline: Academic Perspectives and Methodologies

This article provides a focused overview based on established chemical principles and publicly available scientific literature. The scope is confined to the fundamental chemistry of this compound, its synthetic origins, and the well-documented influence of its key functional groups. The methodologies referenced are standard practices in organic synthesis and medicinal chemistry. The perspective is purely academic, aiming to describe the compound's chemical nature and its place within the broader context of fluorinated heterocyclic chemistry, without extending to applied sciences beyond the foundational level.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)4-1-5(12)6(2-11)13-3-4/h1,3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJIIIGYZOHJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Preparation of 3-Amino-5-(trifluoromethyl)picolinonitrile

Reduction of 5-Nitro-3-(trifluoromethyl)picolinonitrile Precursors

A common and effective method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 5-Nitro-3-(trifluoromethyl)picolinonitrile. This transformation can be accomplished using various reducing agents and catalytic systems.

The reduction of aromatic nitro groups using metals in acidic media is a well-established and widely used method. For the synthesis of this compound, iron powder in the presence of an acid such as acetic acid is a frequently employed reagent combination. The reaction proceeds by the transfer of electrons from the metal to the nitro group, facilitated by the acidic environment.

Another metal that can be utilized for this reduction is tin, typically in the form of tin(II) chloride (SnCl2) in an acidic medium. This method provides a mild alternative for the reduction of nitro groups in the presence of other reducible functionalities.

| Metal | Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Iron (Fe) | Acetic Acid (AcOH) | Ethanol (EtOH) | Reflux | 2 | Not specified | Not specified |

| Tin (SnCl2) | Hydrochloric Acid (HCl) | Not specified | Not specified | Not specified | Not specified | Not specified |

Note: Specific yield and purity data for the reduction of 5-Nitro-3-(trifluoromethyl)picolinonitrile using these exact methods were not available in the public domain. The conditions are based on general procedures for nitro group reductions.

Catalytic hydrogenation using Raney nickel is another efficient method for the reduction of the nitro group in 5-Nitro-3-(trifluoromethyl)picolinonitrile. Raney nickel, a porous nickel catalyst, is highly active for the hydrogenation of various functional groups, including nitro compounds. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. One of the advantages of this method is the often clean conversion and the ease of product isolation by simple filtration of the catalyst.

| Catalyst | Solvent | Hydrogen Pressure | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Raney Nickel | Methanol/Dioxane | Not specified | Not specified | Not specified | Not specified | Not specified |

Note: While Raney nickel is a common catalyst for nitro reductions, specific experimental details for the hydrogenation of 5-Nitro-3-(trifluoromethyl)picolinonitrile were not found in the reviewed literature.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For reductions using iron in acidic conditions, factors such as the grade of iron powder, the concentration of the acid, the reaction temperature, and the reaction time can significantly influence the outcome. The use of co-solvents like ethanol can improve the solubility of the starting material and facilitate the reaction.

In the case of catalytic hydrogenation with Raney nickel, the catalyst loading, hydrogen pressure, reaction temperature, and choice of solvent are key parameters to optimize. Higher pressures and temperatures can accelerate the reaction rate but may also lead to side reactions. The solvent can affect the catalyst's activity and the solubility of the reactants and products. Fine-tuning these parameters is essential to achieve a high yield of the desired amine with minimal impurities.

Cyanation of Halogenated Pyridine (B92270) Derivatives

An alternative synthetic route to this compound involves the introduction of a cyano group onto a pre-existing aminopyridine scaffold. This is typically achieved through a nucleophilic substitution reaction where a halogen atom on the pyridine ring is displaced by a cyanide ion.

The Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using copper(I) cyanide (CuCN), is a classic and effective method for the synthesis of aryl nitriles. This reaction can be applied to the synthesis of this compound from 6-Bromo-5-(trifluoromethyl)pyridin-3-amine. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent such as DMF or NMP. The use of a stoichiometric amount of copper(I) cyanide is common, and the reaction proceeds via an oxidative addition of the aryl halide to the copper salt, followed by reductive elimination of the aryl nitrile.

| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 6-Bromo-5-(trifluoromethyl)pyridin-3-amine | Copper(I) Cyanide (CuCN) | N-Methyl-2-pyrrolidone (NMP) | 150-200 | Not specified | Not specified |

Note: Specific yield for the cyanation of 6-Bromo-5-(trifluoromethyl)pyridin-3-amine was not detailed in the available literature. The conditions are based on general Rosenmund-von Braun reaction protocols.

Considerations for Reaction Media (e.g., NMP)

The choice of solvent is critical in the synthesis of pyridine derivatives, particularly in nucleophilic aromatic substitution (SNAr) reactions. N-Methyl-2-pyrrolidone (NMP) is a frequently employed reaction medium due to its distinct physicochemical properties.

NMP is a polar aprotic solvent with a high boiling point (202-204 °C), which allows for conducting reactions at elevated temperatures, often necessary to overcome the activation energy barriers in SNAr reactions on electron-deficient pyridine rings. Its strong dipole moment and ability to dissolve a wide range of organic and inorganic compounds make it an effective medium for reactions involving various nucleophiles and electrophiles. In the context of synthesizing aminopicolinonitriles, NMP can facilitate the dissolution of both the halogenated pyridine precursors and the amine nucleophiles, promoting a homogeneous reaction environment.

However, there are important considerations regarding the use of NMP. Due to its reprotoxic properties, its use is increasingly regulated, particularly in industrial applications. This has prompted research into alternative, more benign solvents. From a process chemistry perspective, NMP's high boiling point can complicate its removal during product work-up, often requiring high-vacuum distillation. Therefore, while NMP is an effective solvent for facilitating these transformations, its use requires careful consideration of both environmental, health, and process-related factors.

Precursor Synthesis Pathways

The synthesis of this compound relies on the availability of key precursors. The following sections detail the synthetic routes to these essential intermediates.

Synthesis of 5-Nitro-3-(trifluoromethyl)picolinonitrile

5-Nitro-3-(trifluoromethyl)picolinonitrile is a crucial intermediate, and its synthesis can be approached through two primary strategies: the direct nitration of a picolinonitrile scaffold or the introduction of the nitrile group onto a pre-existing nitropyridine ring.

One potential pathway to 5-Nitro-3-(trifluoromethyl)picolinonitrile involves the direct electrophilic nitration of 3-(trifluoromethyl)picolinonitrile. smolecule.com The electrophilic substitution on a pyridine ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen. nanobioletters.com The presence of two additional electron-withdrawing groups (trifluoromethyl and cyano) further deactivates the ring, typically requiring harsh reaction conditions. nanobioletters.com Nitration of pyridines, when successful, often yields a mixture of isomers. nanobioletters.com While this route is reported as a synthetic approach, specific and detailed experimental protocols for the selective synthesis of the 5-nitro isomer via this method are not extensively documented in the scientific literature. smolecule.com

A more widely documented and controlled method for synthesizing 5-Nitro-3-(trifluoromethyl)picolinonitrile is through a nucleophilic substitution reaction on a halogenated precursor. This pathway involves replacing a halogen atom, typically chlorine or bromine, at the 2-position of a 5-nitro-3-(trifluoromethyl)pyridine with a cyano group.

One reported method involves the reaction of a 2-halo-5-nitro-3-(trifluoromethyl)pyridine with a cyanide source. patsnap.com For instance, 2-bromo-3-trifluoromethyl-5-nitropyridine can be converted to the corresponding 2-cyano derivative. A specific example of this transformation utilizes a palladium-catalyzed cyanation reaction. In this process, 2-bromo-3-trifluoromethyl-5-nitropyridine is reacted with potassium ferrocyanide in the presence of a palladium acetate (B1210297) catalyst and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand, using dimethylformamide (DMF) as the solvent. This reaction proceeds under reflux conditions and yields the desired picolinonitrile. patsnap.com Another common cyanating agent for this type of substitution is copper(I) cyanide. smolecule.com

Table 1: Reagents for Cyanation of 2-Halo-5-nitro-3-(trifluoromethyl)pyridine

| Precursor | Cyanide Source | Catalyst/Ligand | Solvent |

|---|---|---|---|

| 2-bromo-3-trifluoromethyl-5-nitropyridine | Potassium ferrocyanide | Palladium acetate / dppf | DMF |

Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine is a key building block for the cyanation reaction described above. It is typically synthesized from 5-nitro-3-(trifluoromethyl)pyridin-2-ol.

The conversion of the hydroxyl group to a chlorine atom can be achieved using standard chlorinating agents. One common procedure involves treating 5-nitro-3-(trifluoromethyl)pyridin-2-ol with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is heated, typically at 100 °C, for several hours. After completion, the excess thionyl chloride is removed under reduced pressure, and the crude product is isolated. This method has been reported to yield the desired product in high purity and yield (e.g., 86%). chemicalbook.com

An alternative method employs phosphorus oxychloride (POCl₃) as the chlorinating agent. In one variation, 3-nitro-5-trifluoromethyl-pyridin-2-ol is dissolved in acetonitrile, and phosphorus oxychloride is added along with a phase-transfer catalyst such as benzyltrimethylammonium chloride. The reaction is then heated (e.g., at 80 °C) for a few hours to afford the product in excellent yield (e.g., 92%). chemicalbook.com Another procedure involves the use of POCl₃ with quinoline as a base, which is subsequently removed by an acidic wash during work-up, providing the product in high yield (88%). chemicalbook.com

Table 2: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

| Starting Material | Reagent(s) | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 5-nitro-3-(trifluoromethyl)pyridin-2-ol | SOCl₂, DMF (cat.) | None | 100 °C | 86% chemicalbook.com |

| 3-nitro-5-trifluoromethyl-pyridin-2-ol | POCl₃, Benzyltrimethylammonium chloride | Acetonitrile | 80 °C | 92% chemicalbook.com |

Synthesis of 6-Chloro-5-(trifluoromethyl)pyridin-3-amine

6-Chloro-5-(trifluoromethyl)pyridin-3-amine serves as another important precursor in various synthetic schemes. While this compound is commercially available and listed in chemical databases with its physical properties, detailed peer-reviewed synthetic procedures for its preparation are not readily found in the surveyed scientific literature. Syntheses for isomeric compounds, such as 2-amino-3-chloro-5-trifluoromethylpyridine chemicalbook.com and 2-amino-6-chloro-5-trifluoromethylpyridine, google.com are well-documented, often involving ammonolysis of the corresponding dichloro-derivatives. However, a specific and detailed research finding for the synthesis of the 3-amino isomer was not identified within the scope of this review.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| N-Methyl-2-pyrrolidone |

| 5-Nitro-3-(trifluoromethyl)picolinonitrile |

| 3-(Trifluoromethyl)picolinonitrile |

| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine |

| Copper(I) cyanide |

| 2-Bromo-3-trifluoromethyl-5-nitropyridine |

| Palladium acetate |

| 1,1'-Bis(diphenylphosphino)ferrocene |

| Dimethylformamide |

| Potassium ferrocyanide |

| 5-Nitro-3-(trifluoromethyl)pyridin-2-ol |

| Thionyl chloride |

| Phosphorus oxychloride |

| Benzyltrimethylammonium chloride |

| Acetonitrile |

| Quinoline |

| 6-Chloro-5-(trifluoromethyl)pyridin-3-amine |

| 2-Amino-3-chloro-5-trifluoromethylpyridine |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates and other fine chemicals to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, and processes that reduce energy consumption and waste generation.

The pursuit of environmentally benign reaction conditions in the synthesis of nitrogen-containing heterocycles is a key area of research. For compounds analogous to this compound, significant strides have been made by replacing hazardous organic solvents with greener alternatives. For instance, the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives has been successfully achieved in an eco-friendly water/ethanol (H2O/EtOH) solvent system. nih.gov This approach not only reduces the reliance on volatile and toxic organic solvents but also simplifies product isolation, often allowing for crystallization directly from the reaction medium. nih.gov

Another strategy involves moving away from solvents considered carcinogenic or highly polluting, such as methylene chloride and ethylene chloride, which have been used in the synthesis of related pyrazole (B372694) compounds. google.com The adoption of solvent systems like water and ethanol, as demonstrated in the one-pot synthesis of 3-amino-5-arylpyridazine-4-carbonitriles, underscores a shift towards safer and more sustainable chemical manufacturing. scielo.org.za These methodologies, while not documented specifically for this compound, represent the current direction in green chemical synthesis and offer a template for developing more environmentally friendly routes to this specific compound.

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher selectivity and atom economy, which minimizes waste. In the synthesis of related aminonitrile compounds, novel nanocatalysts have been developed that are both highly active and reusable. For example, a nano-copper catalyst immobilized on a modified layered double hydroxide (LDH) has been shown to be highly effective for synthesizing 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.gov This catalyst system facilitates the reaction under mild conditions (55 °C) and can be recovered and reused for multiple cycles without a significant drop in activity, a key advantage for sustainable industrial processes. nih.gov

The development of such heterogeneous catalysts is crucial for reducing the environmental footprint of chemical synthesis. They offer advantages over traditional homogeneous catalysts, including ease of separation from the reaction mixture, which simplifies purification and reduces solvent waste. nih.gov While specific catalyst systems for this compound are not detailed in the provided context, the success of catalysts like LDH@PTRMS@DCMBA@CuI in related syntheses highlights a promising avenue for future research.

Table 1: Comparison of Catalytic Systems in Green Synthesis

| Catalyst System | Target Compound Class | Reaction Conditions | Key Advantages |

|---|---|---|---|

| LDH@PTRMS@DCMBA@CuI | 5-amino-1H-pyrazole-5-carbonitriles | 55 °C in H2O/EtOH | High yield, short reaction time, reusability, eco-friendly. nih.gov |

Novel Synthetic Routes and Method Development

Innovation in synthetic organic chemistry continues to provide more efficient and elegant routes to complex molecules. The development of one-pot reactions and the exploration of novel metal-catalyzed transformations are at the forefront of these efforts.

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, is a powerful strategy for improving efficiency and reducing waste. This approach has been successfully applied to the synthesis of various heterocyclic nitriles. For instance, a one-pot, three-component reaction involving arylglyoxals, malononitrile, and hydrazine hydrate has been developed for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za This method proceeds at room temperature in a benign water and ethanol solvent mixture, yielding the final products in a simple and efficient manner. scielo.org.za

Table 2: Examples of One-Pot Syntheses for Heterocyclic Nitriles

| Product Class | Reactants | Conditions | Advantages |

|---|---|---|---|

| 3-amino-5-arylpyridazine-4-carbonitriles | Arylglyoxal, Malononitrile, Hydrazine Hydrate | Room temperature in H2O/EtOH | High efficiency, mild conditions, simple procedure. scielo.org.za |

| 1-aryl-3-trifluoromethylpyrazoles | In situ generated Nitrile Imines, Mercaptoacetaldehyde | Mild conditions | Readily available starting materials, wide functional group tolerance. nih.gov |

Metal-catalyzed reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. While specific metal-catalyzed syntheses for the core structure of this compound are not extensively detailed, related transformations are common. The compound itself is noted as a versatile intermediate in organic synthesis, participating in reactions like imidazole cation catalytic reactions. guidechem.com

The synthesis of related structures often employs metal catalysts. For example, the thiolation of a phenylpyrazole ring has been accomplished using an FeBr3/I2 complex, demonstrating the use of iron catalysis for functionalizing heterocyclic systems. google.com The development of new catalytic cycles, potentially using palladium, copper, or other transition metals, could open new pathways for the synthesis of substituted picolinonitriles, offering alternatives to traditional methods and potentially enabling the construction of the trifluoromethylated pyridine core through novel bond-forming strategies.

Reactivity and Mechanistic Organic Chemistry

Reactions Involving the Amino Group

The amino group at the 5-position of the pyridine (B92270) ring is a key site for nucleophilic reactions. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, readily attacking electron-deficient species (electrophiles). This reactivity is fundamental to many derivatization strategies for this molecule. A notable example is its reaction with thiophosgene (B130339) (CSCl₂), where the amino group performs a nucleophilic attack on the electrophilic carbon of thiophosgene. This reaction leads to the formation of an isothiocyanate intermediate, which is a versatile precursor for other derivatives. The modification of the amino group into an isothiocyanate significantly alters the compound's subsequent reactivity, opening pathways for forming thiourea (B124793) or thiazole (B1198619) structures.

Table 1: Nucleophilic Substitution of the Amino Group

| Electrophile | Reagent/Conditions | Product Type |

|---|

One of the most significant derivatizations of the amino group involves the formation of thioureas. This is typically a two-step process. First, as mentioned, 3-Amino-5-(trifluoromethyl)picolinonitrile is converted to 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile. The resulting isothiocyanate group (-N=C=S) is highly electrophilic at the central carbon atom. mdpi.com This intermediate can then react with a primary or secondary amine in a nucleophilic addition reaction to yield a substituted thiourea derivative. mdpi.commdpi.com This synthetic route is a common and efficient method for creating complex molecules with potential biological activities. nih.govnih.gov

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate, followed by proton transfer to the nitrogen atom of the isothiocyanate.

In an acidic environment, the basic amino group can accept a proton (H⁺) to form an ammonium (B1175870) salt (-NH₃⁺). The pH of the medium relative to the pKa of the amino group determines the extent of this protonation. libretexts.orgyoutube.com When the pH is below the pKa, the protonated form predominates. libretexts.org

This protonation has a profound impact on the molecule's reactivity. The formation of the positively charged ammonium group effectively neutralizes the nucleophilicity of the amino group because the lone pair of electrons on the nitrogen is no longer available to attack electrophiles. Consequently, in strongly acidic solutions, reactions such as nucleophilic substitution at the amino group are inhibited. This principle is a critical consideration in designing reaction conditions for this compound.

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group characterized by a polar triple bond, which makes the carbon atom electrophilic. wikipedia.org This electrophilicity allows it to undergo various transformations, primarily reduction and nucleophilic additions.

The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is a valuable synthetic tool for introducing an aminomethyl group. Several methods are available for this reduction. A powerful and common reducing agent for this purpose is lithium aluminum hydride (LiAlH₄), which provides hydride ions (H⁻) that attack the electrophilic carbon of the nitrile. chemguide.co.uklibretexts.org The reaction typically proceeds in an anhydrous ether solvent, followed by an acidic workup to yield the primary amine. chemguide.co.uk

Another widely used method is catalytic hydrogenation. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.ukgoogle.com More modern and milder reagents, such as diisopropylaminoborane, have also been developed for the reduction of a wide variety of nitriles to primary amines. nih.govorganic-chemistry.org

Table 2: Methods for Reduction of the Nitrile Group

| Reagent(s) | Conditions | Product |

|---|---|---|

| 1. LiAlH₄ 2. H₃O⁺ | 1. Dry ether 2. Aqueous workup | Primary Amine (-CH₂NH₂) |

| H₂ / Metal Catalyst (Pd, Pt, or Ni) | Elevated temperature and pressure | Primary Amine (-CH₂NH₂) |

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. wikipedia.org This reaction, known as nucleophilic addition, breaks the pi bonds of the carbon-nitrogen triple bond. wikipedia.org The reactivity of the nitrile is enhanced by the presence of the electron-withdrawing trifluoromethyl group on the pyridine ring.

A classic example of this reaction is the addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li). The nucleophilic carbon of the organometallic reagent attacks the nitrile carbon, forming an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.org Nitriles can also react with nucleophilic residues of proteins, such as cysteine. The thiol group of a cysteine residue can attack the nitrile carbon to form a covalent thioimidate adduct. nih.gov This type of reaction is of interest in the design of covalent inhibitors for enzymes. nih.gov

Table 3: Examples of Nucleophilic Addition to the Nitrile Group

| Nucleophile | Reagent Type | Intermediate Product | Final Product (after hydrolysis) |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Organometallic | Imine anion salt | Ketone |

| Cysteine | Thiol | Thioimidate | Thiazoline |

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful modulator of electronic properties in aromatic systems. Its influence stems from its strong electron-withdrawing nature, which significantly impacts the reactivity of the pyridine ring in this compound.

The high electronegativity of fluorine atoms results in a strong inductive effect (-I effect), pulling electron density away from the aromatic ring. This effect is quantified by its Hammett constant (σₚ), which is approximately 0.54, indicating it is a purely electron-withdrawing group. jst.go.jp This deactivation of the ring makes electrophilic aromatic substitution reactions more difficult. Conversely, the electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group. jst.go.jpnih.gov In the case of flazasulfuron, a herbicide containing a trifluoromethyl pyridine moiety, decomposition can occur via an intramolecular nucleophilic aromatic substitution, a reaction triggered by the high electronegativity of the trifluoromethyl group. jst.go.jpnih.gov

Table 2: Physicochemical Properties of the Trifluoromethyl Group

| Property | Value/Description | Reference |

| Hammett Constant (σₚ) | 0.54 | jst.go.jp |

| Electronegativity (Pauling Scale) | 3.46 | jst.go.jp |

| C-F Bond Dissociation Energy | ~485 kJ/mol | mdpi.com |

| Nature | Strongly electron-withdrawing | jst.go.jp |

A defining characteristic of the trifluoromethyl group is its exceptional stability. mdpi.com The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of about 485.3 kJ/mol. mdpi.com This inherent strength confers high resistance to chemical, electrochemical, thermal, and photochemical degradation. mdpi.com

The CF₃ group is generally stable under a wide range of acidic and basic conditions. rsc.orgresearchgate.net This robustness is a key reason for its prevalence in pharmaceuticals and agrochemicals, as it can survive various physiological and environmental conditions. mdpi.com However, under extremely harsh conditions, the trifluoromethyl group can undergo transformation. For example, treatment with fuming sulfuric acid and boric acid has been shown to hydrolyze trifluoromethyl groups on triarylphosphines to form carboxylic acid groups. nih.gov While this demonstrates that the C-F bonds can be cleaved, it requires forcing conditions that are not typical for most synthetic transformations.

Reaction Mechanisms and Kinetics

Detailed mechanistic studies specifically targeting this compound are scarce in the literature. However, the mechanisms of its potential key transformations, such as cyclocondensation, can be inferred from studies of analogous systems.

The cyclocondensation of an ortho-aminonitrile with a 1,3-dielectrophile, such as an enone, likely proceeds through a multi-step sequence. A plausible mechanism involves an initial Michael addition of the exocyclic amino group to the β-carbon of the enone. This would be followed by an intramolecular nucleophilic attack of the newly formed secondary amine onto the nitrile carbon. Subsequent tautomerization and elimination would lead to the final fused heterocyclic product. The key step in the reaction of α,β-unsaturated carbonyl compounds with aminoacetonitrile (B1212223) is presumed to involve the thermal electrocyclization of a stabilized 2-azapentadienyl anion formed after initial condensation and deprotonation. nih.gov

For reactions involving the formation of fused pyrimidines, such as with guanidine, the mechanism would involve the initial nucleophilic attack of the amino group of the picolinonitrile onto a carbon of the reagent, followed by intramolecular cyclization via attack of a nitrogen from the reagent onto the nitrile group, and subsequent aromatization.

Applications in Medicinal Chemistry

Role as a Pharmaceutical Intermediate and Building Block

3-Amino-5-(trifluoromethyl)picolinonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. china-sinoway.comcymitquimica.comchemicalbook.com Its structural features, including nucleophilic and electrophilic centers, allow for a wide array of chemical transformations, making it an ideal starting material for the construction of more complex molecules. cymitquimica.com The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the resulting compounds, which are desirable properties for drug candidates. mdpi.com

One of the most prominent applications of this compound is in the synthesis of Apalutamide (B1683753), a non-steroidal antiandrogen used in the treatment of prostate cancer. china-sinoway.comgoogle.comgoogle.com In the synthesis of Apalutamide, the amino group of this compound is typically converted to an isothiocyanate, which then undergoes cyclization with another intermediate to form the core thiohydantoin structure of the final drug. google.comgoogle.com This pivotal role highlights the industrial and medicinal importance of this compound as a readily available and versatile building block.

Structure-Activity Relationship (SAR) Studies

The distinct functional groups of this compound provide multiple points for modification, making it an excellent scaffold for structure-activity relationship (SAR) studies. By systematically altering different parts of the molecule, medicinal chemists can probe the interactions with biological targets and optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Modifications to the Trifluoromethyl Group and Potency Influence

The trifluoromethyl (-CF3) group plays a crucial role in modulating the biological activity of drug molecules. Its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, thereby affecting their ionization state and interaction with biological targets. nih.gov The lipophilicity of the -CF3 group can enhance membrane permeability and binding to hydrophobic pockets in proteins. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can improve the in vivo stability and half-life of a drug. mdpi.com

While specific SAR studies detailing the replacement of the trifluoromethyl group on the this compound scaffold are not extensively documented in the available literature, the established principles of medicinal chemistry suggest that its modification would significantly impact the potency of derived compounds. For instance, replacing the -CF3 group with a smaller, less lipophilic group like a methyl or chloro group would be expected to alter the compound's binding affinity and pharmacokinetic profile. Conversely, substitution with other electron-withdrawing groups could help to maintain or modulate the electronic properties of the pyridine (B92270) ring. A study on trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2) highlighted that modifications to the trifluoromethyl group could influence reactive metabolite formation, a critical aspect of drug safety and development.

Impact of Amino and Nitrile Group Derivatization on Biological Activity

The nitrile group, with its linear geometry and ability to act as a hydrogen bond acceptor, also plays a significant role in molecular recognition. nih.gov It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for structural diversification. researchgate.net The electronic properties of the nitrile group can also influence the reactivity and binding of the entire molecule. nih.gov In many drug candidates, the nitrile group has been shown to be a key component for binding to the target, and its replacement often leads to a significant loss of activity. nih.gov The biological impact of nitriles can vary, with some exhibiting growth-suppressing effects on certain bacterial communities, highlighting the importance of this functional group in modulating biological responses. frontiersin.org

SAR of Hydantoin (B18101) and Thiohydantoin Androgen Receptor Antagonists

A significant area of application for this compound is in the development of hydantoin and thiohydantoin-based androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.govnih.govresearchgate.net In these antagonists, the this compound moiety is incorporated into a larger structure that binds to the ligand-binding domain of the AR, preventing its activation by androgens.

One notable study synthesized a series of hydroxymethylthiohydantoin, hydroxymethylhydantoin, and hydantoin derivatives containing a pyridine group derived from this compound. nih.govresearchgate.net The SAR of these compounds revealed that the nature of the substituents on the hydantoin or thiohydantoin ring, as well as the linkage to the picolinonitrile scaffold, had a profound effect on their AR antagonistic activity. For instance, certain substitutions on the phenyl ring attached to the hydantoin core were found to be critical for potent activity. The replacement of a sulfur atom with an oxygen atom in the hydantoin ring also led to unexpected effects on biological activity. nih.gov

The following table summarizes the structure-activity relationships of some synthesized thiohydantoin derivatives:

| Compound | R Group | IC50 (nM) for AR | Notes |

| 1 | 4-F-Phenyl | 50 | Moderate activity |

| 2 | 4-CN-Phenyl | 25 | Increased potency with electron-withdrawing group |

| 3 | 4-MeO-Phenyl | 100 | Decreased activity with electron-donating group |

| 4 | 2,4-di-F-Phenyl | 30 | D-substitution shows comparable activity to mono-substitution |

This data is illustrative and based on general trends observed in SAR studies of similar compounds.

SAR of CHK1 Inhibitors

Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response and has emerged as an attractive target for cancer therapy. Several CHK1 inhibitors have been developed, and some of these feature a picolinonitrile scaffold, suggesting that this compound could be a valuable starting material for the synthesis of novel CHK1 inhibitors. acs.orgacs.orgnih.gov

While direct SAR studies starting from this compound for CHK1 inhibitors are not extensively reported, related studies on similar scaffolds provide valuable insights. For instance, a study on 5-((4-((3-amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile identified this compound as a potent and orally bioavailable CHK1 inhibitor. acs.org In this case, the picolinonitrile moiety is crucial for the compound's activity. The SAR of this series of compounds revealed that modifications to the side chain attached to the pyrimidine (B1678525) ring significantly influenced the potency and pharmacokinetic properties. The trifluoromethyl group on the pyrimidine ring was also found to be important for activity.

Synthesis of Bioactive Molecules and Drug Candidates

The utility of this compound as a versatile intermediate is best demonstrated by its successful application in the synthesis of a range of bioactive molecules and clinical drug candidates.

As previously mentioned, the most prominent example is Apalutamide . china-sinoway.comgoogle.comgoogle.com The synthesis involves the reaction of this compound with thiophosgene (B130339) to form an isothiocyanate intermediate. This intermediate is then reacted with 4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide to construct the final thiohydantoin-containing drug molecule. google.com Deuterated analogues of Apalutamide have also been synthesized to improve its pharmacokinetic profile. nih.gov

In addition to Apalutamide, researchers have utilized this compound to synthesize libraries of novel hydantoin and thiohydantoin derivatives as potential androgen receptor antagonists. nih.govresearchgate.netgoogle.com These studies have led to the identification of compounds with potent in vitro and in vivo activity, some of which have shown promise for further development.

The picolinonitrile scaffold is also present in inhibitors of other important biological targets. For example, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives have been synthesized and evaluated as potent and selective CHK1 inhibitors . acs.orgnih.gov These compounds have demonstrated significant anti-tumor activity in preclinical models.

The following table provides a summary of some bioactive molecules synthesized using this compound as a starting material or key intermediate.

| Compound Name/Class | Biological Target | Therapeutic Area |

| Apalutamide | Androgen Receptor | Prostate Cancer |

| Hydantoin Derivatives | Androgen Receptor | Prostate Cancer |

| Thiohydantoin Derivatives | Androgen Receptor | Prostate Cancer |

| 5-(Pyrimidin-2-ylamino)picolinonitrile Derivatives | CHK1 | Oncology |

Androgen Receptor Antagonists for Prostate Cancer Treatment

Prostate cancer is a significant global health issue, and the androgen receptor (AR) is a key therapeutic target. nih.gov The development of antagonists that can effectively block AR signaling is a cornerstone of prostate cancer treatment. The compound this compound has emerged as a valuable starting material in the synthesis of a new generation of AR antagonists. nih.gov

A series of hydantoin-based AR antagonists have been synthesized using this compound as a key intermediate. nih.govnih.govresearchgate.net These novel compounds have demonstrated promising preclinical activity, with some exhibiting AR antagonistic effects comparable or even superior to existing treatments like enzalutamide (B1683756). nih.govnih.gov

Development of Compounds for Castration-Resistant Prostate Cancer (CRPC)

A major challenge in the treatment of advanced prostate cancer is the development of castration-resistant prostate cancer (CRPC), where the disease progresses despite androgen deprivation therapy. In many cases of CRPC, the androgen receptor remains a critical driver of tumor growth. nih.gov Therefore, the development of more potent and effective AR antagonists is a primary focus of research.

The hydantoin derivatives synthesized from this compound have shown significant antiproliferative activity in prostate cancer cell lines, including those relevant to CRPC. nih.govnih.gov Notably, some of these compounds exhibited better antiproliferative activity than enzalutamide, a standard-of-care treatment for CRPC. nih.govnih.gov This suggests that the chemical scaffold provided by this compound is a promising starting point for the development of new therapeutics to overcome resistance in CRPC.

Inhibition of Ligand-Induced DNA Binding by Androgen Receptors

The mechanism of action for many nonsteroidal AR antagonists involves not only competing with androgens for binding to the ligand-binding domain (LBD) but also impairing the subsequent steps in AR signaling. Second-generation antiandrogens like enzalutamide and apalutamide have been shown to inhibit the nuclear translocation of the androgen receptor and its binding to DNA. nih.gov The hydantoin derivatives synthesized from this compound are designed to function as potent AR antagonists with a high affinity for the AR, and their mode of action is expected to include the inhibition of androgen-mediated gene transcription by impairing the ability of the AR to bind to DNA. nih.gov

CHK1 Inhibitors for Anticancer Therapy

Checkpoint kinase 1 (CHK1) is a crucial protein in the DNA damage response pathway, making it an attractive target for anticancer drug development. nih.gov A derivative of this compound, specifically 5-((4-((3-amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile, has been identified as a potent and orally bioavailable CHK1 inhibitor. nih.gov

Synergistic Effects with Chemotherapeutic Agents (e.g., Gemcitabine)

A key strategy in cancer therapy is the combination of targeted agents with traditional chemotherapeutics to enhance efficacy. The CHK1 inhibitor derived from this compound has demonstrated a synergistic effect when combined with gemcitabine (B846) in preclinical models. nih.gov This synergistic interaction was observed in HT-29 xenograft mouse models, indicating the potential for this compound to enhance the therapeutic effects of standard chemotherapy regimens. nih.gov

Evaluation of In Vitro Potency against Cancer Cell Lines

The in vitro anticancer activity of 5-((4-((3-amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile has been evaluated against a panel of human cancer cell lines. The compound exhibited a significant antiproliferative effect as a single agent in MV-4-11 cells. nih.gov Furthermore, its synergistic effects with gemcitabine were demonstrated in HT-29, A549, and RPMI-8226 cells. nih.gov

Table 1: In Vitro Antiproliferative Activity of 5-((4-((3-amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile

| Cell Line | Cancer Type | Outcome |

|---|---|---|

| MV-4-11 | Acute Myeloid Leukemia | Significant antiproliferative effect (as a single agent) |

| HT-29 | Colorectal Cancer | Synergistic effect with gemcitabine |

| A549 | Lung Cancer | Synergistic effect with gemcitabine |

Mechanism of Action Involving Apoptosis Induction (Caspase Activation)

The inhibition of CHK1 is known to induce apoptosis, or programmed cell death, in cancer cells. While the precise downstream caspase activation cascade for the CHK1 inhibitor derived from this compound has not been fully elucidated in the provided research, the general mechanism for CHK1 inhibitors involves the disruption of the cell cycle and the initiation of apoptotic pathways. The cleavage of CHK1 by caspases during apoptosis has been reported, suggesting a feedback loop that may enhance the apoptotic response. nih.gov The activation of effector caspases, such as caspase-3, is a central event in the execution of apoptosis. drugbank.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-((4-((3-amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile |

| Androgen |

| Apalutamide |

| Bicalutamide |

| Enzalutamide |

Antimicrobial, Antifungal, and Antitubercular Agents (based on related structures)

While direct studies on the antimicrobial activity of this compound are limited, analysis of structurally related compounds provides insight into its potential in this area. The presence of both a trifluoromethyl group and an amino group on a heterocyclic ring is a feature found in various compounds with demonstrated biological activity.

Antitubercular Potential: Research into new anti-tubercular agents has identified compounds with scaffolds that share features with this compound. For instance, a series of trifluoromethyl pyrimidinone compounds were identified in a whole-cell screen against Mycobacterium tuberculosis, with fifteen primary hits showing potent activity (IC90 < 5 μM). frontiersin.orgnih.gov In this series, the trifluoromethyl group was the preferred substituent at the 6-position, and a 2-pyridyl group was found to be essential for activity. frontiersin.orgnih.gov Another study on 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles noted that a 3-nitro-5-(trifluoromethyl)benzyl analogue, while ultimately losing antimycobacterial activity, was considered within the scope of structures investigated for antitubercular properties. nih.gov

Antifungal and Antimicrobial Activity: The amino group is a key pharmacophore in many antimicrobial agents. Structures based on amino acid scaffolds are known to exhibit antibacterial, antifungal, and antiprotozoal properties, often by acting as structural analogs of intermediates in microbial biosynthetic pathways. nih.gov For example, aminothioxanthones have been evaluated for their antifungal activity against clinically relevant pathogens like Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. mdpi.com Certain aminothioxanthone derivatives exhibited broad-spectrum antifungal effects, with one promising compound appearing to act on the cellular membrane of C. albicans. mdpi.com The combination of an amino group and a heterocyclic core in this compound suggests a potential basis for similar activities.

| Compound Class | Target Organism/Cell Line | Observed Activity | Key Structural Features |

|---|---|---|---|

| Trifluoromethyl Pyrimidinones | Mycobacterium tuberculosis | Potent antitubercular activity (IC90 < 5 μM) | Trifluoromethyl group, Pyridyl group frontiersin.orgnih.gov |

| Aminothioxanthones | Candida albicans, Aspergillus fumigatus, Trichophyton rubrum | Broad-spectrum antifungal effects | Amino group, Thioxanthone core mdpi.com |

| Amino Acid-Based Agents | Various Bacteria and Fungi | Inhibition of microbial biosynthetic pathways | Amino acid scaffold nih.gov |

Mechanistic Investigations of Biological Activity

Protein Interaction Studies and Modulation of Cellular Pathways

The unique electronic properties of the trifluoromethyl (-CF3) group significantly influence a molecule's interaction with biological targets. The strong electron-withdrawing nature and steric hindrance of the -CF3 group can alter the binding affinity and selectivity of a compound for specific proteins. wechemglobal.com Small molecule inhibitors containing trifluoromethyl groups have been found to bind more closely with key protein targets, which can block signal transduction pathways and inhibit the proliferation of tumor cells. wechemglobal.com

A survey of the Protein Data Bank (PDB) revealed that the -CF3 group has a preference for interacting with specific amino acid residues. While a methyl (-CH3) group often interacts with Leucine, Methionine, Cysteine, and Isoleucine, the trifluoromethyl group shows a preference for Phenylalanine, Methionine, Leucine, and Tyrosine. acs.org This suggests that the substitution of a methyl group with a trifluoromethyl group could alter the binding orientation and affinity within a protein's active site.

Induction of Apoptosis and Cell Cycle Modulation

Compounds structurally related to this compound have been shown to influence fundamental cellular processes like apoptosis (programmed cell death) and cell cycle progression.

Induction of Apoptosis: The induction of apoptosis is a key mechanism for many chemotherapeutic agents. nih.gov Studies on related aminopyridine compounds have demonstrated this effect. For example, 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) was found to trigger apoptosis in rat liver cells. nih.gov The mechanism involved the inhibition of intracellular topoisomerase I, leading to DNA double-strand breaks and subsequent activation of caspase-3. nih.gov Similarly, certain 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives containing an amino group induce apoptosis by activating caspases-3, -8, and -9, which are key mediators of the apoptotic cascade. nih.gov Antifungal peptides have also been shown to induce apoptosis in fungal cells as part of their mechanism of action. nih.gov

Cell Cycle Modulation: The cell cycle is a tightly regulated process that governs cell proliferation. The amino and trifluoromethyl groups can play a role in modulating this cycle. In one study, an isoxazole (B147169) derivative bearing a trifluoromethyl group was found to impact cell cycle regulation in MCF-7 breast cancer cells, leading to a higher percentage of cells in the G0/G1 phase compared to controls. nih.gov Furthermore, research has shown that the withdrawal of specific amino acids can cause cell-cycle arrest, highlighting the role of amino-group-containing molecules in cellular proliferation decisions. nih.gov The presence of these functional groups in this compound suggests its potential to interact with cellular machinery controlling cell division.

Pharmacokinetic and Pharmacodynamic Considerations

Impact of Fluorination on Metabolic Stability and Bioavailability

The introduction of fluorine, particularly as a trifluoromethyl (-CF3) group, is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. mdpi.com

Metabolic Stability: The trifluoromethyl group is known to significantly increase the metabolic stability of a molecule. wechemglobal.comresearchgate.net This is primarily due to the high bond dissociation energy of the carbon-fluorine (C-F) bond (485.3 kJ/mol) compared to the carbon-hydrogen (C-H) bond (414.2 kJ/mol). mdpi.com This high bond strength makes the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, a common route of drug degradation. mdpi.comnih.gov Replacing a metabolically vulnerable methyl group with a trifluoromethyl group can block this metabolic hotspot, thereby increasing the drug's half-life. mdpi.comnih.gov A study on picornavirus inhibitors demonstrated that replacing a methyl group with a trifluoromethyl group offered a "global metabolic protective effect," substantially reducing the number of metabolic products formed. nih.gov

| Property | Trifluoromethyl (-CF3) Group | Methyl (-CH3) Group | Reference |

|---|---|---|---|

| Bond Dissociation Energy (vs. Carbon) | ~485.3 kJ/mol (C-F) | ~414.2 kJ/mol (C-H) | mdpi.com |

| Hansch Lipophilicity Parameter (π) | +0.88 | +0.56 | mdpi.com |

| Metabolic Stability | High | Lower (prone to oxidation) | mdpi.comnih.govnih.gov |

| Bioavailability | Generally enhanced | Variable | mdpi.comresearchgate.net |

Cellular Uptake and Distribution Studies

The ability of a compound to enter cells is fundamental to its biological activity. The physicochemical properties imparted by the trifluoromethyl group can play a crucial role in cellular uptake and distribution. The increased lipophilicity associated with fluorination can enhance a molecule's ability to permeate lipid-rich cell membranes. mdpi.com

While specific cellular uptake studies for this compound are not extensively documented, research on other fluorinated molecules provides valuable insights. Studies on amphiphilic fluorinated porphyrins, used as photosensitizers in photodynamic therapy, have shown that these compounds exhibit enhanced cellular uptake in cancer cell lines compared to their non-fluorinated hydrophilic analogs. nih.gov This increased uptake was correlated with a more potent photodynamic effect. nih.gov Similarly, research into fluorinated nanoparticles has demonstrated their efficient internalization by cells. polimi.itnih.govmdpi.com The formation of a protein corona around these nanoparticles in a biological environment can further promote their uptake. polimi.it These findings suggest that the trifluoromethyl group in this compound is likely to positively influence its cellular penetration, a critical factor for interacting with intracellular targets.

Material Science Applications

The incorporation of fluorine atoms, and specifically trifluoromethyl groups, into organic molecules is a well-established strategy for modifying material properties. Trifluoromethyl-substituted nitrogen heterocycles are frequently identified as key structural units in the development of advanced functional materials. researchgate.net The presence of the -CF3 group can significantly alter physicochemical and pharmacological properties, enhancing thermal stability, solvent resistance, and modulating electronic characteristics. researchgate.netkpi.ua

Development of Novel Materials and Coatings

The structure of this compound, possessing reactive amino and nitrile groups, makes it a candidate as a monomer for the synthesis of high-performance polymers. Fluorinated polymers are known for unique properties such as heat resistance, water repellency, and low dielectric constants. kpi.uanih.gov For instance, novel fluorinated diamine monomers have been synthesized and used to create advanced polyimides that exhibit high glass transition temperatures, excellent thermal stability, and superior solvent resistance. kpi.ua

By analogy, this compound could be utilized in polymerization reactions to create novel fluorinated polyimides, polyamides, or other polymers. The resulting materials would be expected to benefit from the properties conferred by the trifluoromethyl group, making them suitable for applications as durable coatings, advanced composites, and specialized membranes where thermal and chemical stability are paramount.

Potential in Organic Electronics and Functional Materials

The field of organic electronics relies on custom-designed molecules to create devices such as Organic Light-Emitting Diodes (OLEDs). mdpi.com The performance of these devices is highly dependent on the electronic properties of the organic materials used in their emissive and charge-transport layers. bldpharm.com The design of third-generation OLED emitters, including those based on Thermally Activated Delayed Fluorescence (TADF), involves the careful tuning of molecular orbitals to achieve high quantum efficiency. kyushu-u.ac.jpgoogle.com

While specific research on this compound in OLEDs is not extensively documented, its structural features suggest potential as a building block for such materials. The trifluoromethylpyridine core is a component found in some advanced materials. acrospharmatech.combldpharm.com The strong electron-withdrawing nature of both the nitrile and trifluoromethyl groups can significantly lower the energy levels of the molecular orbitals (HOMO and LUMO), a critical parameter in the design of materials for organic electronics. This modulation of electronic properties, combined with the potential for enhanced stability conferred by the -CF3 group, makes this and similar picolinonitriles intriguing candidates for synthesis into more complex molecules for use as hosts, emitters, or electron-transport materials in OLEDs and other organic electronic devices.

Agrochemical Applications

Trifluoromethylpyridine (TFMP) is a critically important structural motif in modern agrochemicals. acs.orgjst.go.jp The inclusion of the -CF3 group often enhances the biological activity, metabolic stability, and cell membrane permeability of a molecule, leading to more effective and potent pesticides. acs.orgjst.go.jp Consequently, a significant number of commercial herbicides, insecticides, and fungicides contain the TFMP core. jst.go.jp

Pesticidal Properties (based on similar structures)

The trifluoromethylpyridine skeleton is a key component in numerous commercial insecticides. acs.orgrsc.org Research into new derivatives has shown that compounds incorporating this moiety exhibit potent activity against a range of agricultural pests. For example, series of TFMP derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have demonstrated excellent insecticidal activity against pests like the armyworm (Mythimna separata) and diamondback moth (Plutella xylostella). rsc.orgresearchgate.net

Furthermore, the fungicidal potential of trifluoromethyl-containing compounds is well-documented. Novel trifluoromethylphenyl amides have been identified that show strong and broad-spectrum antifungal activity against various plant pathogens from the Colletotrichum, Phomopsis, and Botrytis genera. d-nb.info Given that this compound shares the core TFMP structure, it serves as a valuable intermediate for synthesizing more complex molecules with potential insecticidal and fungicidal properties.

| Compound Class | Target Pest/Pathogen | Observed Activity | Reference |

|---|---|---|---|

| TFMP-1,3,4-Oxadiazole Derivatives | Mythimna separata, Plutella xylostella | Many derivatives show >80% activity at 250 mg L⁻¹ and 100% at 500 mg L⁻¹. | rsc.org |

| TFMP-Piperazine Derivatives | Nematodes, Armyworms, Aphis medicagini | Showed broad-spectrum insecticidal and nematicidal activity. | acs.org |

| Trifluoromethylphenyl Amides | Colletotrichum acutatum, Phomopsis viticola | Compound 7a showed strong antifungal activity and a broad spectrum of action. | d-nb.info |

Herbicidal Activity of Derivatives

Derivatives of picolinic acid are a notable class of synthetic auxin herbicides, valued for their efficacy against broadleaf weeds. nih.govmdpi.com The modification of the picolinic acid scaffold has led to the development of highly active herbicides. Research has shown that introducing a trifluoromethyl group, often as part of a substituted aryl or pyridyl moiety, can significantly enhance herbicidal potency.

For example, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were synthesized and tested. mdpi.com Within this series, derivatives containing a trifluoromethyl group on the pyrazole (B372694) ring demonstrated significant post-emergence herbicidal activity, in some cases superior to the commercial herbicide picloram. mdpi.com Similarly, studies on 4-(3-trifluoromethylphenyl)pyridazine derivatives have yielded compounds with excellent bleaching and herbicidal activities, effective at low application rates. nih.gov These findings underscore the importance of the trifluoromethyl-substituted pyridine or phenyl ring in designing new, potent herbicides, positioning this compound as a key starting material for such derivatives.

| Derivative Class | Key Structural Features | Target Weeds | Observed Activity | Reference |

|---|---|---|---|---|

| Substituted 2-Picolinic Acids | 4-Amino-3,5-dichloro-6-[5-aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl]picolinic acid | Broadleaf Weeds | Compound V-9 showed significant post-emergence herbicidal activity. | mdpi.com |

| Substituted Pyridazines | 3-phenoxy-6-methyl-4-(3-trifluoromethylphenyl)pyridazine | General Weeds (via bleaching action) | Some compounds exhibited excellent herbicidal activity, even at a dose of 7.5 g ha⁻¹. | nih.gov |

| Substituted 2-Picolinic Acids | 4-Amino-6-(5-aryl-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid | Brassica napus, Amaranthus retroflexus | Many compounds showed >80% root growth inhibition; some achieved 100% inhibition of broadleaf weeds. | nih.gov |

Coordination Chemistry

The structure of this compound contains two potential donor sites for metal ions: the nitrogen atom of the pyridine ring and the nitrogen atom of the 3-amino group. This arrangement allows the molecule to potentially act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center.

While specific coordination complexes of this compound are not widely reported, the coordination chemistry of related pyridine and picolinamide (B142947) ligands is well-established. nih.govmdpi.com The electronic properties of the ligand are critical in determining the stability and characteristics of the resulting metal complex. The presence of the highly electron-withdrawing trifluoromethyl group is expected to decrease the electron density on the pyridine ring. butler.edu This would reduce the basicity of the pyridine nitrogen, thereby influencing its coordination affinity and the properties of the metal-ligand bond. The synthesis of metal complexes with such fluorinated ligands is an area of interest, as the resulting complexes may exhibit unique catalytic, magnetic, or optical properties. nih.govbutler.edu

Applications in Materials Science and Agrochemicals

Coordination Polymers and Metal-Organic Frameworks (MOFs)

A comprehensive search of available scientific literature and chemical databases did not yield specific research findings on the coordination of 3-Amino-5-(trifluoromethyl)picolinonitrile with lanthanide ions for the development of luminescent materials. While the fields of coordination polymers and metal-organic frameworks frequently explore ligands with pyridine (B92270) and nitrile functionalities for creating luminescent lanthanide complexes, detailed studies involving the specific compound, this compound, are not present in the reviewed literature.

The general principle behind the development of such materials involves the organic ligand acting as an "antenna" to absorb light and transfer the energy to the coordinated lanthanide ion, which then emits light at its characteristic wavelength. The presence of a trifluoromethyl group and an amino group on the picolinonitrile backbone could theoretically influence the electronic properties of the ligand and, consequently, the luminescent properties of its potential lanthanide complexes. However, without experimental data, any discussion on its specific effects remains speculative.

Therefore, no detailed research findings or data tables on the luminescent properties of lanthanide complexes with this compound can be presented.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. These calculations can predict molecular geometry, vibrational frequencies, and electronic distribution, which collectively determine the molecule's reactivity and spectroscopic signatures.

The electronic structure of this compound is characterized by the interplay of the electron-donating amino group (-NH2), the electron-withdrawing trifluoromethyl (-CF3) and nitrile (-CN) groups, and the inherent aromaticity of the pyridine ring.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring. In contrast, the LUMO is likely to be distributed over the electron-deficient nitrile and trifluoromethyl groups, as well as the pyridine ring. The presence of both strong electron-donating and electron-withdrawing groups would likely result in a relatively small HOMO-LUMO gap, suggesting a molecule that is moderately reactive and capable of participating in charge-transfer interactions.

Charge Distribution and Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. wolfram.comuni-muenchen.de Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack.

In the MEP of this compound, the most negative potential would be anticipated around the nitrogen atom of the nitrile group and the nitrogen of the pyridine ring, making these sites potential hydrogen bond acceptors or coordination sites for metals. The amino group's nitrogen would also exhibit some negative potential. Conversely, the hydrogen atoms of the amino group and the area around the highly electronegative fluorine atoms of the trifluoromethyl group would display a positive electrostatic potential.

Illustrative Data for Electronic Properties of a Substituted Pyridine Derivative

| Parameter | Representative Value | Interpretation |

|---|---|---|

| EHOMO | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| ELUMO | -1.8 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

Note: The values in this table are representative examples based on DFT calculations for similar aromatic heterocyclic molecules and are intended for illustrative purposes.

The electronic properties derived from quantum chemical calculations can be used to predict the reactivity of this compound. The locations of the HOMO and LUMO, along with the MEP map, suggest several potential reaction pathways.

The electron-rich amino group is a likely site for electrophilic substitution on the pyridine ring, directing incoming electrophiles to the ortho and para positions. However, the strong deactivating effect of the trifluoromethyl and nitrile groups must be considered. The nitrogen atoms of the pyridine and nitrile groups are potential sites for protonation or coordination with Lewis acids. The nitrile group can also undergo hydrolysis or reduction to an amine or an aldehyde, respectively.

Fukui functions and other reactivity descriptors derived from DFT can provide more quantitative predictions of the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. mdpi.com

Molecular docking involves placing the ligand into the binding site of a target protein and evaluating the goodness of fit using a scoring function. researchgate.net This process can predict the preferred binding orientation of the ligand and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Given its structure, this compound has several features that could contribute to binding with a protein target. The amino group and the nitrogen atoms of the pyridine and nitrile moieties can act as hydrogen bond donors and acceptors. The trifluoromethyl group can participate in hydrophobic interactions or form halogen bonds. The aromatic pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket.

Potential Protein Targets: The specific protein targets for this compound would depend on the therapeutic area of interest. However, substituted picolinonitriles are found in molecules targeting a range of proteins, including kinases, proteases, and other enzymes. A docking study would typically screen the compound against a panel of relevant protein targets to identify potential biological activity. researchgate.net

Conformational Analysis: this compound is a relatively rigid molecule. The primary source of conformational flexibility would be the rotation of the amino and trifluoromethyl groups around their single bonds to the pyridine ring. Computational methods can be used to determine the lowest energy conformation of the molecule, which is often the conformation it adopts when binding to a target.

Binding Affinity Estimation: Molecular docking provides a score that is an estimate of the binding affinity. More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP) calculations performed on molecular dynamics simulation trajectories, can provide more accurate estimations of the binding free energy. These simulations model the dynamic behavior of the ligand-protein complex in a simulated physiological environment, providing a more realistic picture of the binding event. cnrs.fr

Illustrative Molecular Docking Results for a Picolinonitrile Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| Kinase X | -8.5 | Lys72, Glu91, Leu148 | Hydrogen bond, Hydrophobic |

Note: This table presents hypothetical docking results for a picolinonitrile derivative to illustrate the type of information obtained from such studies. The specific targets and scores are not based on actual calculations for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com A QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

To develop a QSAR model for a series of compounds that includes this compound, a dataset of structurally related molecules with their experimentally measured biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (R²) and a low root mean square error (RMSE), and should be validated using an external set of compounds.

While no specific QSAR models for this compound are publicly available, its descriptors could be incorporated into a larger QSAR study of related heterocyclic compounds to predict its activity against a particular biological target. japsonline.com The trifluoromethyl group, for instance, is known to significantly impact lipophilicity and electronic properties, which are often important descriptors in QSAR models.

Table of Compound Names Mentioned

| Compound Name |

|---|

Future Research Directions and Unexplored Avenues

Exploration of Novel Derivatization Strategies